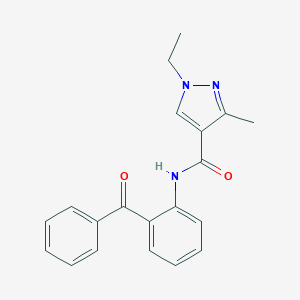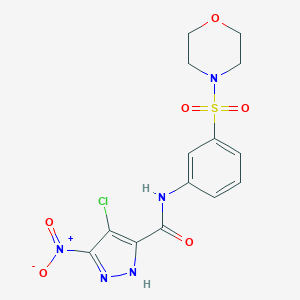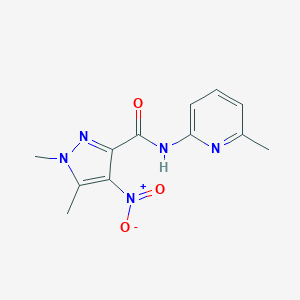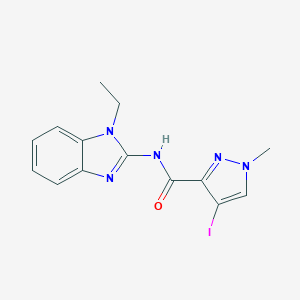
N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, commonly known as EBI-005, is a small molecule inhibitor that has been developed as a potential treatment for inflammatory diseases such as psoriasis and dry eye disease. This compound has gained significant attention in the scientific community due to its promising pharmacological properties and its potential to treat a range of inflammatory diseases.
Mecanismo De Acción
EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of T cell activation. By inhibiting PTP1B, EBI-005 enhances T cell activation and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBI-005 inhibits the proliferation of T cells, reduces the production of pro-inflammatory cytokines, and enhances the production of anti-inflammatory cytokines. In vivo studies have shown that EBI-005 reduces the severity of psoriasis-like skin inflammation in mice and improves the symptoms of dry eye disease in rabbits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EBI-005 is its specificity for PTP1B, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of EBI-005 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and route of administration for EBI-005 in different inflammatory diseases.
Direcciones Futuras
There are several future directions for the study of EBI-005. One potential application is in the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of EBI-005 in humans. Finally, the development of more soluble analogs of EBI-005 could improve its pharmacokinetic properties and make it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of EBI-005 involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with N-(1-ethyl-1H-benzimidazol-2-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
EBI-005 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of T cells, which play a crucial role in the development of psoriasis and other autoimmune diseases. EBI-005 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of inflammatory diseases.
Propiedades
Fórmula molecular |
C14H14IN5O |
|---|---|
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
N-(1-ethylbenzimidazol-2-yl)-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14IN5O/c1-3-20-11-7-5-4-6-10(11)16-14(20)17-13(21)12-9(15)8-19(2)18-12/h4-8H,3H2,1-2H3,(H,16,17,21) |
Clave InChI |
BOYJZUXVZPTTNZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B280328.png)
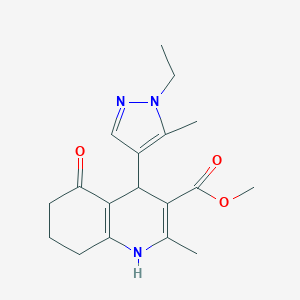
![11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B280331.png)
![(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B280336.png)
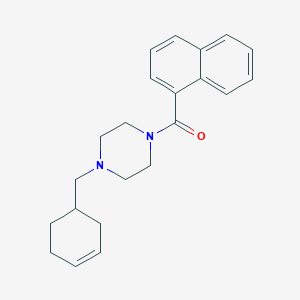
![4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280338.png)
![6-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B280339.png)
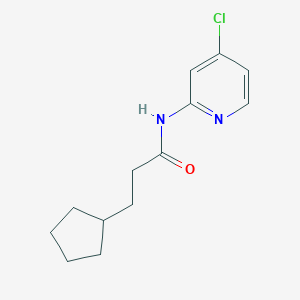
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B280346.png)
![4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B280348.png)
